molecular formula C13H9NO B1587545 3-Phenoxybenzonitrile CAS No. 50789-45-2

3-Phenoxybenzonitrile

Cat. No. B1587545
CAS RN: 50789-45-2
M. Wt: 195.22 g/mol
InChI Key: IBUQEIIFTPFARK-UHFFFAOYSA-N
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Description

3-Phenoxybenzonitrile is a chemical compound with the molecular formula C13H9NO . It has an average mass of 195.217 Da and a monoisotopic mass of 195.068420 Da .


Synthesis Analysis

A study on the synthesis and pharmacological activity of 3-Phenoxybenzoic Acid Derivatives found that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized . The synthesis was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .


Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzonitrile consists of 13 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 195.068420 Da .


Physical And Chemical Properties Analysis

3-Phenoxybenzonitrile has a boiling point of 149 °C . It should be stored at a temperature between 2-8°C . The density of the compound is 1.17g/cm3 .

Scientific Research Applications

Synthesis Optimization

Research has been conducted on optimizing the synthesis of 3-phenoxybenzoic acid imidates hydrochlorides, derived from 3-phenoxybenzonitrile, through the Pinner reaction. The optimal conditions for this process have been established, leading to a minimum of 95% yield of the target hydrochlorides. This is significant as these hydrochlorides are biologically active substances, and finding optimal synthesis parameters is crucial for efficient production (Popov et al., 2018).

Chemical Synthesis and Applications

3-Phenoxybenzonitrile has been used in the synthesis of various biologically active substances. For instance, N-methyl-N-phenyl-3-phenoxyphenylamidine, derived from 3-phenoxybenzonitrile, shows potential applications in pharmacology due to its predicted high biological activities, such as anti-tumor, anti-cancer, and anti-thrombosis effects (Popov, Korchagina, & Karataeva, 2013).

Photochemistry Studies

The photochemistry of substituted 4-halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, has been studied in detail. This research provides insights into the effects of CN substitution on the formation of solvated electrons and various radical species, contributing to our understanding of the phototransformation processes of these compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).

Development of Sensitive Detection Methods

A highly sensitive direct competitive fluorescence enzyme immunoassay has been developed for the detection of 3-Phenoxybenzoic acid (a metabolite of pyrethroid insecticides including 3-phenoxybenzonitrile) in urine. This assay, based on a nanobody-alkaline phosphatase fusion protein, shows a significant improvement in sensitivity compared to traditional methods and can be used to monitor human exposure to pyrethroid insecticides (Huo et al., 2018).

Synthesis of Biologically Active Molecules

The compound 3-(phenylmethoxy)phenol, an intermediate in the synthesis of various biologically active molecules, can be synthesized using 3-phenoxybenzonitrile. This process employs phase transfer catalysis, which has advantages in terms of reaction rate, selectivity, and catalyst reuse, aligning with principles of Green Chemistry (Yadav & Badure, 2008).

Engineering Herbicide Resistance

A study demonstrated herbicide resistance in transgenic plants expressing a bacterial gene that detoxifies bromoxynil (derived from 3-phenoxybenzonitrile). This approach of introducing a novel catabolic detoxification gene in plants opens up avenues for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Safety And Hazards

3-Phenoxybenzonitrile is considered harmful if swallowed or in contact with skin . It’s recommended to wear suitable personal protective equipment when handling this compound .

properties

IUPAC Name

3-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQEIIFTPFARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392256
Record name 3-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxybenzonitrile

CAS RN

50789-45-2
Record name 3-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenoxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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